Hydrogen Bond Donor Capacity: CHF₂ Adds a Critical H‑Bond Donor Not Present in CF₃ or CH₃ Analogs
The difluoromethyl group (CHF₂) acts as a weak hydrogen bond donor, enabling C–H···X interactions that enhance target binding. In contrast, the trifluoromethyl (CF₃) and methyl (CH₃) analogs lack this hydrogen atom and cannot participate in such interactions. The target compound exhibits two hydrogen bond donors (the amine group and the CHF₂ proton), whereas the 2‑[5‑(trifluoromethyl)‑1,2‑oxazol‑3‑yl]propan‑2‑amine analog has only one (the amine group alone) [1]. This difference is critical for optimizing binding affinity in targets where a hydrogen bond donor is required at the 5‑position.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (amine NH₂ + CHF₂ proton) |
| Comparator Or Baseline | 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine: 1 (amine NH₂ only); 1-(5-Methylisoxazol-3-yl)propan-2-amine: 1 |
| Quantified Difference | +1 H‑bond donor versus CF₃ and CH₃ analogs |
| Conditions | Calculated from molecular structure; consistent with PubChem Hydrogen Bond Donor Count descriptor [2] |
Why This Matters
For procurement decisions, this additional H‑bond donor capability makes the target compound uniquely suitable for SAR campaigns requiring an H‑bond donor at the 5‑position of the isoxazole, a feature that cannot be replicated by the more common CF₃ or CH₃ analogs.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5 (5), 637-643. View Source
- [2] PubChem Compound Summary CID 121552952, Hydrogen Bond Donor Count = 2, National Library of Medicine, accessed May 2026. View Source
